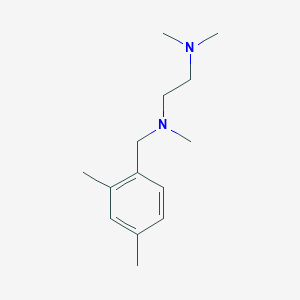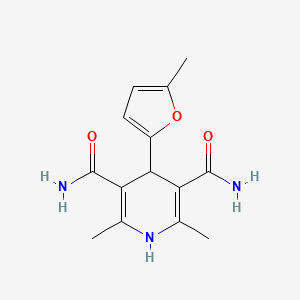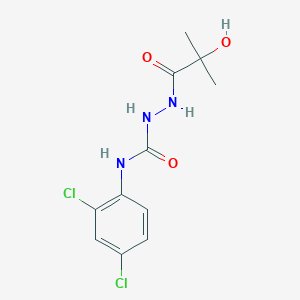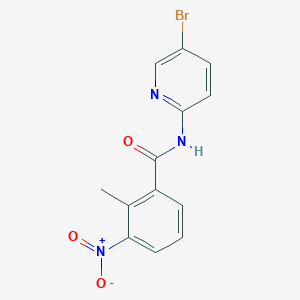![molecular formula C15H19NO3 B5815292 4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)
4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as SPIRO-DMPO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule has a unique spirocyclic structure that makes it an interesting target for synthesis and investigation.
作用机制
4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one works by trapping free radicals and forming stable adducts that can be detected and analyzed using electron paramagnetic resonance (EPR) spectroscopy. When a free radical reacts with this compound, it forms a stable nitroxide radical that can be detected and quantified. This allows researchers to study the kinetics and mechanisms of free radical reactions in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can protect cells from oxidative stress and damage by scavenging free radicals. In vivo studies have shown that this compound can protect against ischemia-reperfusion injury in the heart and brain, and can reduce inflammation in animal models of arthritis.
实验室实验的优点和局限性
One of the main advantages of 4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its high selectivity for free radicals. This allows researchers to specifically target and study the effects of different types of free radicals in biological systems. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are many potential future directions for research involving 4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of investigation could be to further explore its potential applications in the field of free radical biology, particularly in the study of oxidative stress and damage in different biological systems. Another area of research could be to develop new synthetic methods for this compound that are more efficient and scalable. Additionally, researchers could investigate the potential therapeutic applications of this compound in the treatment of diseases that involve oxidative stress and inflammation, such as cardiovascular disease and arthritis.
合成方法
The synthesis of 4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be achieved through a multistep process that involves the reaction of indole-2-carboxylic acid with propylamine, followed by the formation of a spirocyclic intermediate through a cyclization reaction. The final step involves the introduction of a dioxolane ring through a condensation reaction with 2,3-dihydroxybenzaldehyde. The resulting compound is a white crystalline solid with a melting point of 174-176°C.
科学研究应用
4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have potential applications in a variety of scientific research fields. One of the most promising areas of investigation is in the field of free radical biology. This compound has been shown to be an effective spin trap for a variety of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. This makes it a valuable tool for investigating the mechanisms of oxidative stress and damage in biological systems.
属性
IUPAC Name |
4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-7-16-13-11(3)6-5-10(2)12(13)15(14(16)17)18-8-9-19-15/h5-6H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBGKNLGPKFHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)




![1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B5815242.png)

![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5815255.png)
![2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5815261.png)
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-pyrrolidinecarboxamide](/img/structure/B5815287.png)

![N-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5815302.png)
![4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5815303.png)